molecular formula C10H11N3O2 B14438855 Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide CAS No. 78959-27-0

Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide

Cat. No.: B14438855
CAS No.: 78959-27-0
M. Wt: 205.21 g/mol
InChI Key: PJHQMHQOSVQXHP-UHFFFAOYSA-N
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Description

Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide is a compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like methylisobutylketone under reflux conditions . Another method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrazones with aldehydes and ketones, which can further participate in various biochemical pathways . The benzoxazine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide is unique due to its specific hydrazide functional group, which allows it to form hydrazones and participate in unique biochemical reactions. This distinguishes it from other benzoxazine derivatives that may lack this functional group and, consequently, its specific reactivity.

Properties

CAS No.

78959-27-0

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

N'-(2H-1,4-benzoxazin-3-yl)acetohydrazide

InChI

InChI=1S/C10H11N3O2/c1-7(14)12-13-10-6-15-9-5-3-2-4-8(9)11-10/h2-5H,6H2,1H3,(H,11,13)(H,12,14)

InChI Key

PJHQMHQOSVQXHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=NC2=CC=CC=C2OC1

Origin of Product

United States

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